1-(4-methylpiperazino)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone
Description
1-(4-Methylpiperazino)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone is a benzimidazole-derived compound featuring a trifluoromethyl (-CF₃) substituent at the 2-position of the benzimidazole core. The benzimidazole moiety is linked via an ethanone bridge to a 4-methylpiperazine group. This structural framework is characteristic of bioactive molecules targeting receptors or enzymes, particularly in oncology and neurology, due to the pharmacophoric relevance of benzimidazoles and piperazines .
Key structural attributes influencing its properties include:
- Benzimidazole core: Enhances binding to biological targets via π-π interactions and hydrogen bonding.
- Trifluoromethyl group: Improves metabolic stability and lipophilicity.
- 4-Methylpiperazine: Modulates solubility and pharmacokinetics, often enhancing blood-brain barrier penetration.
Properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O/c1-20-6-8-21(9-7-20)13(23)10-22-12-5-3-2-4-11(12)19-14(22)15(16,17)18/h2-5H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHXWLBWLGSEEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzimidazole structure The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the benzimidazole ring
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the trifluoromethyl group and the piperazine ring makes it a versatile substrate for different chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further modified or used in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.
Biology: In biological research, this compound may serve as a probe or inhibitor for studying biological processes. Its interaction with specific enzymes or receptors can provide insights into the mechanisms of various biological pathways.
Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to modulate biological targets makes it a candidate for drug development in areas such as cancer treatment and neurodegenerative diseases.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and resistance to environmental factors.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group and the piperazine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Piperazine Derivatives
1-[4-(4-Fluorophenyl)piperazino]-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone (CAS 383148-66-1)
- Structural difference : Replaces the 4-methyl group on piperazine with a 4-fluorophenyl ring.
- Molecular formula : C₂₀H₁₈F₄N₄O.
- Properties :
- Predicted boiling point: 551.6°C ± 50.0.
- Density: 1.39 g/cm³.
- Acid dissociation constant (pKa): 2.84.
1-(4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone (CAS 1173246-43-9)
- Structural difference: Incorporates a benzimidazole-methyl group on piperazine and a 2-fluorophenoxy ethanone chain.
- Molecular formula : C₂₀H₂₁FN₄O₂.
- Impact: The phenoxy group introduces steric bulk and polarizability, likely altering target selectivity .
Piperazine Ring Replacements
1-(1-Pyrrolidinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone (CAS 478048-18-9)
Heterocyclic Modifications
1-(4-(Diphenylmethyl)piperazin-1-yl)-2-(3-isopropyl-2-methyl-1H-indol-1-yl)ethanone (CAS 754235-30-8)
- Structural difference : Replaces benzimidazole with an indole ring and adds a diphenylmethyl group on piperazine.
- Impact : The indole moiety may enhance binding to serotonin receptors, while the diphenylmethyl group increases lipophilicity .
1-(4-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazin-1-yl)-2-(thiophen-2-yl)ethanone (CAS 1040650-98-3)
- Structural difference : Features a tetrazole-thiophene hybrid structure.
Physicochemical and Pharmacological Comparisons
Table 1: Key Properties of Selected Analogs
*Estimated based on structural similarity to CAS 383148-66-1.
Biological Activity
1-(4-Methylpiperazino)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone, commonly referred to as compound 1, is a synthetic molecule that exhibits significant biological activity, particularly in the realm of medicinal chemistry. This compound belongs to the benzimidazole class, which has been extensively studied for its pharmacological properties. The following sections will detail its biological activities, including anticancer effects, antibacterial properties, and other relevant pharmacological effects.
- Molecular Formula : C15H17F3N4O
- Molecular Weight : 326.32 g/mol
- Boiling Point : 439.0 ± 45.0 °C (Predicted)
- Density : 1.38 ± 0.1 g/cm³ (Predicted)
- pKa : 6.73 ± 0.10 (Predicted) .
Anticancer Activity
Benzimidazole derivatives have gained attention for their potential as anticancer agents. Compound 1 has shown promising cytotoxic effects against various cancer cell lines. In a study evaluating similar benzimidazole compounds, it was found that these compounds could induce apoptosis in cancer cells by activating caspase pathways and inhibiting topoisomerase activity .
Case Study:
A recent study assessed the effects of benzimidazole derivatives on K562 cell lines (both imatinib-sensitive and resistant). The results indicated that these compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways, suggesting that compound 1 may share similar mechanisms of action .
Antibacterial Activity
The antibacterial properties of benzimidazole derivatives are well-documented. Compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. For instance, a study highlighted that certain benzimidazole derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
| Compound | MIC (µg/ml) | Target Bacteria |
|---|---|---|
| Compound 1 | 50 | S. typhi |
| Standard Antibiotic (Ampicillin) | 100 | S. typhi |
| Compound 2 | 250 | C. albicans |
| Standard Antifungal (Griseofulvin) | 500 | C. albicans |
This table illustrates the potential of compound 1 in antibacterial applications, particularly against pathogenic strains.
Other Pharmacological Effects
In addition to its anticancer and antibacterial properties, benzimidazole derivatives have been reported to possess anti-inflammatory, antiviral, and antifungal activities. The diverse biological activities suggest that compound 1 could be a candidate for further pharmacological exploration.
Structure-Activity Relationship (SAR)
The structural characteristics of compound 1 contribute significantly to its biological activity:
Q & A
How can researchers optimize the synthesis of 1-(4-methylpiperazino)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone to improve yield and purity?
Basic Research Question
Methodological Answer:
Synthesis optimization should focus on reagent selection and reaction conditions. For example:
- Oxidation/Reduction Steps : Use mild oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) or reducing agents such as NaBH4 (sodium borohydride) to minimize side reactions .
- Solvent Systems : Acetonitrile under reflux with NaOH has been effective for similar benzimidazole derivatives, ensuring proper dissolution of intermediates .
- Purification : Column chromatography with gradients of ethyl acetate/hexane can resolve impurities. Monitor reaction progress via TLC (Rf values) to terminate reactions at optimal conversion points.
What advanced techniques are recommended for resolving contradictions in spectroscopic data during structural characterization?
Advanced Research Question
Methodological Answer:
Contradictions in NMR or MS data may arise from tautomerism or solvent effects. To address this:
- Multi-Nuclear NMR : Combine <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR (for trifluoromethyl groups) to confirm substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula accuracy (e.g., distinguishing C12H16N2O2 from isomers) .
- X-ray Crystallography : If crystalline, resolve absolute configuration to eliminate ambiguity in benzimidazole ring orientation .
How should researchers design in vitro bioactivity assays while mitigating stability concerns for this compound?
Basic Research Question
Methodological Answer:
- Stability Pre-Screening : Conduct accelerated stability studies (e.g., 24-hour exposure to 37°C in PBS/DMSO mixtures) to identify degradation products via LC-MS .
- Assay Buffers : Use freshly prepared, chilled buffers to slow hydrolysis. Avoid prolonged light exposure due to the benzimidazole moiety’s photosensitivity .
- Positive Controls : Include structurally similar benzimidazole derivatives (e.g., 1-(4-phenyl-piperazin-1-ylmethyl)-1H-benzimidazole) to validate assay reproducibility .
What computational strategies can predict the reactivity of the trifluoromethyl group in nucleophilic or electrophilic reactions?
Advanced Research Question
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model electron density maps, identifying susceptible sites on the trifluoromethyl-benzimidazole moiety .
- Hammett Constants : Apply σm values for CF3 groups to predict substituent effects on reaction rates (e.g., in SNAr or Friedel-Crafts reactions) .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess steric hindrance around the piperazine ring .
How can researchers address discrepancies in biological activity data across different experimental batches?
Advanced Research Question
Methodological Answer:
- Purity Analysis : Employ HPLC with a C18 column (UV detection at 254 nm) to quantify batch-to-batch purity. Adjust methods if impurities >2% are detected .
- Dosage Calibration : Re-evaluate IC50 values using standardized stock solutions (e.g., DMSO stocks stored at -80°C with desiccants) .
- Meta-Analysis : Compare data with structurally analogous compounds (e.g., 1-[3-(1-benzofuran-2-yl)-...]ethanone) to identify trends in bioactivity outliers .
What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
Basic Research Question
Methodological Answer:
- Forced Degradation Studies :
- pH Stability : Incubate at pH 2 (HCl), 7.4 (PBS), and 10 (NaOH) at 37°C for 48 hours. Analyze degradation via LC-MS .
- Thermal Stress : Heat samples to 60°C for 72 hours in sealed vials. Monitor color changes or precipitation as stability indicators .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C from high-temperature data .
How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
Methodological Answer:
- Suzuki-Miyaura Reactions : The CF3 group deactivates the benzimidazole ring, requiring Pd(OAc)2/SPhos catalysts for effective coupling with aryl boronic acids .
- SNAr Reactions : Activate the 4-position of the benzimidazole using K2CO3 in DMF at 120°C for substitutions .
- Comparative Studies : Contrast reactivity with non-fluorinated analogs (e.g., methyl or chloro derivatives) to quantify CF3 effects on reaction kinetics .
What in silico tools are recommended for predicting the compound’s ADMET properties?
Advanced Research Question
Methodological Answer:
- SwissADME : Predict logP (lipophilicity) and blood-brain barrier permeability, critical for CNS-targeted studies .
- ProTox-II : Assess toxicity risks (e.g., hepatotoxicity) linked to the piperazine moiety .
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like histamine receptors, leveraging structural data from related piperazine-benzimidazole hybrids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
